Cas no 899356-74-2 (4-(2-phenoxyphenyl)piperidine)

4-(2-Phenoxyphenyl)piperidine is a versatile intermediate in organic synthesis, particularly valued for its piperidine core and aromatic phenoxyphenyl substituent. This compound serves as a key building block in the development of pharmaceuticals, agrochemicals, and specialty chemicals, where its structural features enable further functionalization. The presence of both a piperidine ring and a biphenyl-like moiety enhances its utility in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or as a scaffold for bioactive molecules. Its stability and well-defined reactivity profile make it suitable for precise synthetic applications. The compound is typically handled under standard laboratory conditions, ensuring compatibility with a range of reaction conditions.
4-(2-phenoxyphenyl)piperidine structure
4-(2-phenoxyphenyl)piperidine structure
商品名:4-(2-phenoxyphenyl)piperidine
CAS番号:899356-74-2
MF:C17H19NO
メガワット:253.338864564896
CID:6311059
PubChem ID:23113096

4-(2-phenoxyphenyl)piperidine 化学的及び物理的性質

名前と識別子

    • 4-(2-phenoxyphenyl)piperidine
    • BDBM50299810
    • SCHEMBL4699769
    • 899356-74-2
    • CHEMBL575077
    • PD181653
    • EN300-1862430
    • インチ: 1S/C17H19NO/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-10-12-18-13-11-14/h1-9,14,18H,10-13H2
    • InChIKey: YWIYMDPWBAXEKQ-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC=C1C1CCNCC1

計算された属性

  • せいみつぶんしりょう: 253.146664230g/mol
  • どういたいしつりょう: 253.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 21.3Ų

4-(2-phenoxyphenyl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1862430-5g
4-(2-phenoxyphenyl)piperidine
899356-74-2
5g
$3812.0 2023-09-18
Enamine
EN300-1862430-0.1g
4-(2-phenoxyphenyl)piperidine
899356-74-2
0.1g
$1157.0 2023-09-18
Enamine
EN300-1862430-0.5g
4-(2-phenoxyphenyl)piperidine
899356-74-2
0.5g
$1262.0 2023-09-18
Enamine
EN300-1862430-1.0g
4-(2-phenoxyphenyl)piperidine
899356-74-2
1g
$1315.0 2023-05-26
Enamine
EN300-1862430-10g
4-(2-phenoxyphenyl)piperidine
899356-74-2
10g
$5652.0 2023-09-18
Enamine
EN300-1862430-10.0g
4-(2-phenoxyphenyl)piperidine
899356-74-2
10g
$5652.0 2023-05-26
Enamine
EN300-1862430-0.25g
4-(2-phenoxyphenyl)piperidine
899356-74-2
0.25g
$1209.0 2023-09-18
Enamine
EN300-1862430-2.5g
4-(2-phenoxyphenyl)piperidine
899356-74-2
2.5g
$2576.0 2023-09-18
Enamine
EN300-1862430-0.05g
4-(2-phenoxyphenyl)piperidine
899356-74-2
0.05g
$1104.0 2023-09-18
Enamine
EN300-1862430-5.0g
4-(2-phenoxyphenyl)piperidine
899356-74-2
5g
$3812.0 2023-05-26

4-(2-phenoxyphenyl)piperidine 関連文献

4-(2-phenoxyphenyl)piperidineに関する追加情報

Chemical Profile of 4-(2-phenoxyphenyl)piperidine (CAS No: 899356-74-2)

4-(2-phenoxyphenyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No) 899356-74-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a phenoxy group at the 2-position and another phenyl ring attached to the piperidine core imparts unique structural and functional properties, making it a valuable scaffold for drug discovery and development.

The molecular structure of 4-(2-phenoxyphenyl)piperidine consists of a central piperidine ring substituted with a 2-phenoxyphenyl moiety. This arrangement creates a conformationally flexible molecule with potential for diverse biological interactions. The phenoxy group introduces hydrophilic characteristics, while the phenyl ring contributes to hydrophobic interactions, enabling the compound to interact with various biological targets. Such structural features are highly desirable in the design of pharmacophores for small-molecule drugs.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. 4-(2-phenoxyphenyl)piperidine has emerged as a promising intermediate in the synthesis of novel therapeutic agents. Its unique structural motif has been explored in various pharmacological contexts, including central nervous system (CNS) disorders, cardiovascular diseases, and inflammation-related conditions. The compound's ability to modulate neurotransmitter systems makes it particularly relevant in the development of drugs targeting neurological disorders.

One of the most compelling aspects of 4-(2-phenoxyphenyl)piperidine is its potential as a scaffold for further derivatization. Researchers have leveraged its structural framework to develop analogs with enhanced pharmacological properties. For instance, modifications at the nitrogen atom of the piperidine ring or substitutions on the phenyl rings have led to compounds with improved solubility, bioavailability, and target specificity. These advancements underscore the versatility of 4-(2-phenoxyphenyl)piperidine as a building block in medicinal chemistry.

Recent studies have highlighted the compound's role in exploring new therapeutic avenues. A notable area of investigation involves its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine moiety is known to interact with acetylcholine receptors, which are crucial in these conditions. Additionally, the phenoxy group may facilitate binding to other relevant targets, such as serotonin receptors, which play a role in mood regulation and cognitive function.

The synthesis of 4-(2-phenoxyphenyl)piperidine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and palladium-catalyzed cross-coupling reactions. The choice of synthetic methodology depends on factors such as yield optimization, purity requirements, and scalability for industrial production. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, aligning with green chemistry principles.

In terms of pharmacokinetic properties, 4-(2-phenoxyphenyl)piperidine exhibits interesting characteristics that make it an attractive candidate for drug development. Preliminary studies suggest moderate oral bioavailability and reasonable metabolic stability, which are critical for clinical efficacy. However, further investigations are needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile. These studies will guide optimization efforts to enhance its pharmacokinetic properties and improve therapeutic outcomes.

The regulatory landscape for 4-(2-phenoxyphenyl)piperidine is another important consideration. As a chemical intermediate used in pharmaceutical research, it must comply with international regulatory standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance ensures safety and quality throughout its lifecycle from laboratory synthesis to potential clinical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and reliability.

Future directions for research on 4-(2-phenoxyphenyl)piperidine include exploring its role in drug repurposing initiatives. By re-evaluating existing compounds or derivatives based on this scaffold, researchers may uncover new therapeutic applications that were not initially considered. Additionally, computational modeling techniques such as molecular docking can accelerate the discovery process by predicting binding affinities and interactions with biological targets.

The economic impact of 4-(2-phenoxyphenyl)piperidine cannot be overstated. As pharmaceutical companies invest heavily in drug discovery programs, intermediates like this compound play a crucial role in reducing development costs and timelines. Efficient synthesis methods contribute to lower production expenses while maintaining high-quality standards necessary for clinical trials and commercialization.

In conclusion,4-(2-phenoxyphenyl)piperidine (CAS No: 899356-74-2) represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas including CNS disorders cardiovascular diseases; inflammation-related conditions; neurodegenerative diseases; mood regulation; cognitive function; etc.. Its unique structural features; versatile synthetic pathways; interesting pharmacokinetic properties make it an invaluable asset for medicinal chemists seeking innovative solutions through small-molecule drug design.

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